![molecular formula C16H24N2O3 B13821883 N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide
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Overview
Description
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is a chemical compound known for its unique structure and properties It is a hydrazide derivative, characterized by the presence of a hydrazone linkage between an octanohydrazide moiety and a 2,4-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and octanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenolic hydroxyl groups and hydrazone linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]butanohydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is unique due to its longer alkyl chain (octanohydrazide), which may influence its solubility, hydrophobicity, and overall biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-16(21)18-17-12(2)14-10-9-13(19)11-15(14)20/h9-11,19-20H,3-8H2,1-2H3,(H,18,21)/b17-12+ |
InChI Key |
JSISUOJMNNBRHL-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCC(=O)NN=C(C)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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